molecular formula C14H20BFO4S B2559698 1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1382136-98-2

1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No. B2559698
CAS RN: 1382136-98-2
M. Wt: 314.18
InChI Key: CNPMRBHMOWMMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Synthesis Analysis

The synthesis of “1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-” can be achieved from 1,3,2-Dioxaborolane-4,5-dicarboxylic acid, 2-phenyl-, 4,5-bis (1-methylethyl) ester, and Ethylene glycol . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-” is C14H20BFO4S . The detailed molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.


Chemical Reactions Analysis

“1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-” can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two electrophilic fragments using a palladium catalyst. In SM coupling, boron reagents play a crucial role. Specifically, 1,3,2-dioxaborolanes serve as readily prepared and environmentally benign organoboron reagents. Their mild reaction conditions and functional group tolerance make them ideal for constructing complex molecules. The mechanism involves oxidative addition and transmetalation, where the boron group transfers to palladium, resulting in the formation of a new Pd–C bond .

Boron-Based Imaging Agents

1,3,2-Dioxaborolanes can be modified to incorporate imaging tags (such as fluorophores or radioisotopes). These compounds serve as probes for molecular imaging, allowing researchers to visualize specific biological processes or disease markers.

Future Directions

The future directions of “1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-” could involve its use in new synthetic routes and applications, particularly in the pharmaceutical and chemical industries. Its potential for borylation and hydroboration reactions suggests it could be useful in the synthesis of complex organic molecules .

properties

IUPAC Name

2-[2-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMRBHMOWMMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.